molecular formula C12H11NO2 B2946764 Methyl 4-(1H-pyrrol-1-yl)benzoate CAS No. 23351-08-8

Methyl 4-(1H-pyrrol-1-yl)benzoate

Cat. No.: B2946764
CAS No.: 23351-08-8
M. Wt: 201.225
InChI Key: XCBRROUJSCMUGF-UHFFFAOYSA-N
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Description

Methyl 4-(1H-pyrrol-1-yl)benzoate: is an organic compound with the molecular formula C12H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a pyrrole group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(1H-pyrrol-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoic acid with pyrrole in the presence of a base, followed by esterification with methanol. The reaction typically requires a catalyst such as palladium and proceeds under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-(1H-pyrrol-1-yl)benzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and anticancer properties .

Medicine: this compound is explored for its potential therapeutic applications. It is a candidate for drug development due to its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(1H-pyrrol-1-yl)benzoate is unique due to its specific substitution pattern and the presence of both an ester and a pyrrole group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-pyrrol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBRROUJSCMUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4-aminobenzoate (7.6 g) in acetic acid (25 ml) was added 2,5-dimethoxytetrahydrofuran (6.6 g) dropwise and the reaction mixture was heated under reflux for 1 hour and then diluted with water. The resulting precipitated crystals were purified by column chromatography on silica gel. Recrystallization from ethyl acetate-hexane afforded the title compound as colorless plates (7.5 g, 74%), m.p. 128°-129° C.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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